
(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with an aminoethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine.
Substitution Reaction: The 2-methylpyridine undergoes a substitution reaction with an appropriate aminoethanol derivative under controlled conditions.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (2s)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and alcohol derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism by which (2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-methylpyridin-4-yl)ethanol: Lacks the chiral center.
2-Amino-2-(2-ethylpyridin-4-yl)ethanol: Has an ethyl group instead of a methyl group.
2-Amino-2-(2-methylpyridin-3-yl)ethanol: The aminoethanol group is substituted at the 3-position.
Uniqueness
(2s)-2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and precise molecular interactions are crucial.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2-3-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
Clave InChI |
QPEKMGPQOIQYPZ-MRVPVSSYSA-N |
SMILES isomérico |
CC1=NC=CC(=C1)[C@@H](CO)N |
SMILES canónico |
CC1=NC=CC(=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
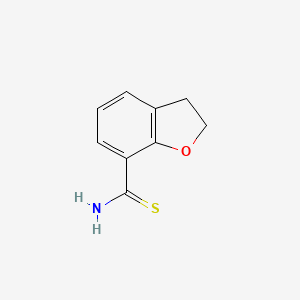
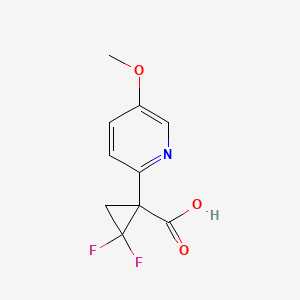

![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)
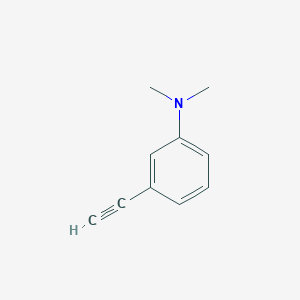

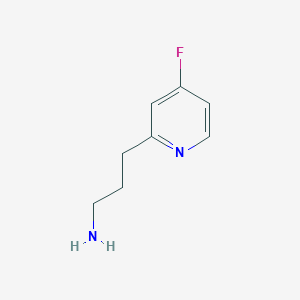
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
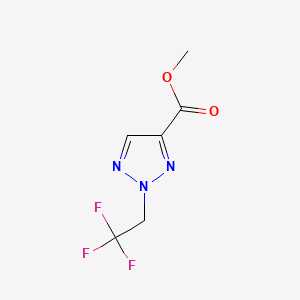
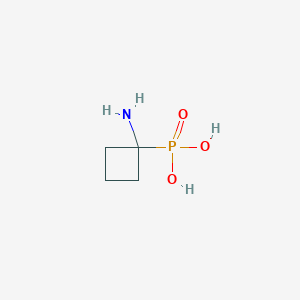
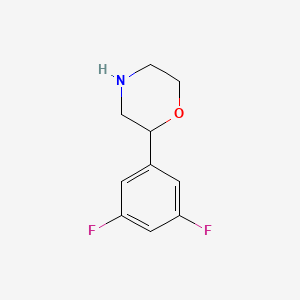
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)

